molecular formula C11H16N4O2S2 B7679532 2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole

2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole

Cat. No.: B7679532
M. Wt: 300.4 g/mol
InChI Key: QDWMCBPQJXFWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole is a chemical compound that has been synthesized for scientific research purposes. It is a thiazole-based compound that has been found to have potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its ability to modulate the activity of neurotransmitters and enzymes, which makes it a valuable tool for studying the central nervous system and the inflammatory response. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other diseases such as epilepsy, cancer, and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of this compound.

Synthesis Methods

The synthesis of 2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole involves the reaction of 2-methyl-4-chloromethylthiazole with 5-methyl-4-propyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields the desired compound as a white solid with a melting point of 162-165°C.

Scientific Research Applications

2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole has been found to have potential applications in the field of medicine and pharmacology. It has been studied for its anticonvulsant, anti-inflammatory, and anti-tumor properties. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S2/c1-4-5-15-8(2)13-14-11(15)19(16,17)7-10-6-18-9(3)12-10/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMCBPQJXFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1S(=O)(=O)CC2=CSC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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